2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2F3N5O3 and its molecular weight is 540.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
The synthesis of novel heterocycles, including pyrazolopyrimidines, is a significant area of research due to their potential biological activities. For instance, Rahmouni et al. (2016) and Rahmouni et al. (2014) have synthesized novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities, hinting at the therapeutic potential of such compounds in treating cancer and inflammatory diseases. These studies highlight the utility of pyrazolopyrimidine derivatives in developing new medicinal agents with specific biological targets Rahmouni et al., 2016; Rahmouni et al., 2014.
Antimicrobial and Anticancer Potential
Research by Hafez et al. (2016) on pyrazole derivatives, including those with pyrazolopyrimidin-4(5H)-one structures, indicates significant antimicrobial and anticancer potential. This suggests that the compound could be explored for similar biological activities, further emphasizing the importance of such molecules in developing new therapeutic agents Hafez et al., 2016.
Enzymatic Activity Enhancement
The study by Mohamed Abd and Gawaad Awas (2008) on the synthesis of cyclization reactions with pyrazolopyrimidinyl keto-esters revealed their potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This highlights a potential application in biochemistry and industrial processes, where the modification of enzymatic activities could lead to more efficient reactions Mohamed Abd & Gawaad Awas, 2008.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3N5O3/c24-16-4-5-19(18(25)9-16)36-12-20(34)29-6-7-33-21-17(10-31-33)22(35)32(13-30-21)11-14-2-1-3-15(8-14)23(26,27)28/h1-5,8-10,13H,6-7,11-12H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKBPCBHYIIVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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